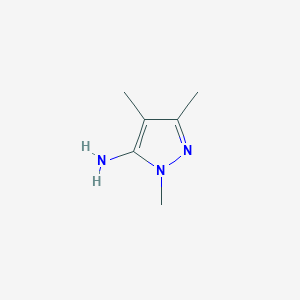

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a heterocyclic organic compound that contains a pyrazole ring and an amine group. It is a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4,5-trimethyl-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

The compound 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine (C₆H₁₁N₃) features a dihydro-pyrazole core with an imine group at position 3 and methyl substituents at positions 2, 4, and 5. Its reactivity is influenced by:

- Iminic nitrogen (N3), which acts as a Lewis base.

- Conjugated π-system enabling participation in cycloaddition or tautomerization.

- Methyl groups modulating steric and electronic effects .

Cycloaddition Reactions

The imine group participates in [3+2] cycloadditions with dipolarophiles. For example:

- Reaction with α,β-unsaturated carbonyl compounds yields fused pyrazolo[3,4-b]pyridines via Gould–Jacobs-type mechanisms .

- Photocatalyzed [3+2] reactions with diazo compounds generate substituted pyrazoles under mild conditions .

Example Mechanism :

- Nucleophilic attack by the iminic nitrogen on an α,β-unsaturated ketone.

- Cyclization and dehydration to form a pyridine-fused product .

Nucleophilic Additions

The imine group undergoes nucleophilic additions due to its electrophilic character:

Notable Reaction :

Reaction with hydroxylamine hydrochloride in ethanol produces 2-cyanoacetamide derivatives via intermediate diooxime formation .

Oxidation and Reduction

- Oxidation :

- Reduction :

Acid/Base-Mediated Rearrangements

- Ring Contraction :

Treatment with POCl₃ or SOCl₂ induces dehydration and ring contraction, producing 4-chloro-pyrazolo[3,4-b]pyridines . - Tautomerization :

In polar solvents (e.g., DMSO), the compound exists in equilibrium with its 2H-pyrazole tautomer .

Comparative Reactivity with Analogues

Challenges and Unresolved Pathways

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Pyrazole derivatives, including 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine, have shown promising anticancer properties. Research indicates that compounds with pyrazole moieties can inhibit various cancer cell lines through multiple mechanisms. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

1.2 Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives is well-documented. This compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain substituted pyrazoles exhibit significant antibacterial activity, making them potential candidates for the development of new antibiotics .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are another area of interest. Compounds like this compound have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways . This suggests that such compounds could be developed into effective anti-inflammatory agents.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:

Mécanisme D'action

The mechanism of action of 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminopyrazole: Similar in structure but lacks the methyl groups at positions 2, 4, and 5.

4-Aminopyrazole: Another derivative with the amino group at a different position.

5-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at position 5.

Uniqueness

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to other aminopyrazoles .

Activité Biologique

2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine is a heterocyclic compound characterized by its pyrazole ring structure with three methyl groups located at positions 2, 4, and 5. This compound, with the molecular formula C6H11N3 and a molar mass of approximately 125.17 g/mol, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The presence of the imine functional group in this compound contributes to its reactivity and versatility in synthesizing various derivatives. These derivatives may exhibit enhanced biological properties, making them valuable for pharmaceutical applications .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. Notable activities include:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Antifungal : Demonstrates efficacy against specific fungal pathogens.

- Anti-inflammatory : Potentially reduces inflammation in biological systems.

- Anticancer : May inhibit cancer cell proliferation.

Summary Table of Biological Activities

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets. This interaction may involve inhibition of certain enzymes or receptors that modulate biological pathways relevant to its therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives:

- Antimicrobial Activity :

- Antifungal Efficacy :

- Cancer Research :

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:

- Reaction with ammonia or amines under controlled conditions.

- Utilization of catalysts to enhance yield and purity.

These synthetic strategies are crucial for producing compounds with desired biological activities efficiently .

Propriétés

IUPAC Name |

2,4,5-trimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNRZXTWCRTHPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.